5-羟基喹啉-2(1H)-酮

描述

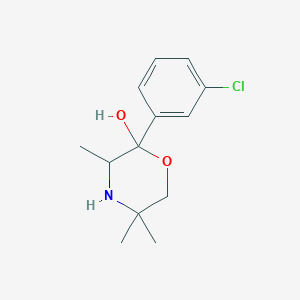

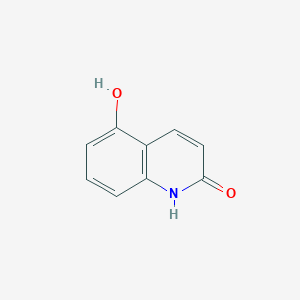

5-Hydroxyquinolin-2(1H)-one is a quinolone and a monohydroxyquinoline . It is an important building block for various biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The molecular formula of 5-hydroxyquinolin-2(1H)-one is C9H7NO2 . Its molecular weight is 161.16 g/mol .

Chemical Reactions Analysis

Quinoline derivatives, including 5-hydroxyquinolin-2(1H)-one, have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Physical And Chemical Properties Analysis

5-Hydroxyquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 161.16 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

科学研究应用

防腐潜力

5-羟基喹啉-2(1H)-酮衍生物展示出显著的防腐性能。例如,像5-氨基-8-羟基喹啉这样的衍生物已被证明能有效抑制碳钢在盐酸溶液中的腐蚀。这些化合物与金属表面相互作用,形成保护层并显示出高抑制效率。这些发现突显了它们在保护工业金属基础设施免受腐蚀环境侵害方面的潜力 (Faydy et al., 2017)。

合成和药用应用

由于在药物化学中的重要性,已经开发了7-羟基喹啉-2(1H)-酮的合成方法。它在像治疗精神分裂症和重度抑郁症的布瑞匹噻唑这样的药物中被发现。已经探索了创新的合成方法,以提高产量并减少反应时间,有助于更高效的药物生产 (Reddy et al., 2018)。

酶的抑制

已经确定3-羟基喹啉-2(1H)-酮衍生物作为人类D-氨基酸氧化酶(DAAO)的有效抑制剂,这是某些神经疾病的治疗靶点。这些抑制剂表现出强大的结合亲和力,并有助于了解酶与潜在治疗剂的相互作用 (Duplantier et al., 2009)。

化学合成和转化

对4-羟基喹啉-2(1H)-酮和3-乙酰基-4-羟基喹啉-2(1H)-酮等衍生物的研究揭示了它们在化学合成方面的重大进展。这些化合物在温和条件下合成,提供了一条路径来创造产量高的具有生物学益处的化合物。合成方法的这些进步扩大了它们在化学和生物学各个领域应用的范围 (Ishida et al., 2013); (Abdou et al., 2019)。

发光性能

基于8-羟基喹啉基团的化合物展示出独特的发光性能,使它们在开发新型光电应用材料方面非常有用。例如,具有8-羟基喹啉配体的某些锌配合物展示出黄色发光,这在创建光子器件方面具有兴趣 (Huo et al., 2010)。

作用机制

Target of Action

It is known that this compound is a core structure of a family of natural products called yaequinolones .

Mode of Action

It’s known that the compound undergoes late-stage c–h olefination, a chemical reaction that involves the formation of a double bond between a carbon atom and a hydrogen atom . This reaction is carried out under mild conditions in the presence of a Pd/S,O-ligand catalyst .

安全和危害

未来方向

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

生化分析

Biochemical Properties

It is known that the compound plays a role in the synthesis of yaequinolone-related natural products

Molecular Mechanism

It is known to be involved in the late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-ones, which are core structures of yaequinolone-related natural products

属性

IUPAC Name |

5-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXGLLQTNQBDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419213 | |

| Record name | 5-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31570-97-5 | |

| Record name | 31570-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-hydroxyquinolin-2(1H)-one in the synthesis of yaequinolones?

A: 5-hydroxyquinolin-2(1H)-one serves as the crucial core structure in the total synthesis of yaequinolone-related natural products []. A research study demonstrated the successful divergent total synthesis of 10 different yaequinolone-related natural products, achieved by utilizing 5-hydroxyquinolin-2(1H)-ones as the starting point []. The researchers developed a robust synthetic methodology to construct these core structures and subsequently employed a late-stage C–H olefination reaction to introduce diversity and arrive at the target yaequinolone derivatives []. This approach highlights the importance of 5-hydroxyquinolin-2(1H)-one as a versatile building block in accessing this family of natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)